molecular formula C15H10BrClN4O2S B270006 N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B270006
M. Wt: 425.7 g/mol
InChI Key: PKWQVZOIMYDSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine ring, an oxadiazole ring, and a sulfanylacetamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a bromine atom is substituted with a pyridine moiety.

    Formation of the Sulfanylacetamide Group: This step involves the reaction of a thiol with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide would depend on its specific application. Generally, compounds with similar structures can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-pyridinyl)-2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(5-chloro-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of both bromine and chlorine atoms can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H10BrClN4O2S

Molecular Weight

425.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H10BrClN4O2S/c16-9-5-6-12(18-7-9)19-13(22)8-24-15-21-20-14(23-15)10-3-1-2-4-11(10)17/h1-7H,8H2,(H,18,19,22)

InChI Key

PKWQVZOIMYDSGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br)Cl

Origin of Product

United States

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